Propyl 3-cyclohexylpropanoate

Description

General Chemical Context of Cyclohexylpropanoate Esters

Propyl 3-cyclohexylpropanoate belongs to the broader class of compounds known as esters. Esters are derivatives of carboxylic acids where the hydrogen of the hydroxyl group is replaced by an organyl group. wikipedia.org They are typically synthesized through a process called esterification, which involves the reaction of a carboxylic acid with an alcohol. wikipedia.orgpcc.eu This reaction is reversible and often requires a catalyst, such as a strong acid, to proceed at a reasonable rate. wikipedia.orgyoutube.com

Cyclohexylpropanoate esters, specifically, are characterized by a cyclohexyl ring attached to a propanoic acid ester structure. This family of compounds is noted for its diverse applications. Esters, in general, are known for their characteristic, often pleasant, fruity aromas, which leads to their widespread use in the food and fragrance industries. nih.govpressbooks.pub For instance, simple esters are responsible for the natural scents of many fruits and flowers. pressbooks.pub Beyond their olfactory properties, certain esters serve as high-grade solvents, plasticizers for polymers, and synthetic lubricants. pressbooks.pubresearchgate.net The physical properties of esters, such as boiling points, are influenced by the absence of hydrogen bonding between molecules, which distinguishes them from alcohols and carboxylic acids of similar molecular weight. pcc.eu

Importance and Research Scope of this compound Derivatives in Organic Chemistry

The significance of this compound in research is often highlighted through the study and application of its derivatives. A prominent example is Allyl 3-cyclohexylpropanoate (also known as Allyl cyclohexanepropionate), an unsaturated ester derivative. sigmaaldrich.comperfumerflavorist.com This compound is a valuable component in the flavor and fragrance industry, prized for its strong, sweet, and fruity aroma that closely resembles pineapple. perfumerflavorist.comsigmaaldrich.com

Research in this area is heavily focused on the synthesis of these valuable derivatives. The preparation of Allyl 3-cyclohexylpropanoate typically starts with 3-cyclohexylpropionic acid, which is then reacted with allyl alcohol or allyl chloride. perfumerflavorist.com One synthetic route involves the direct esterification of 3-cyclohexylpropionic acid with allyl alcohol, often using an acid catalyst like p-toluenesulfonic acid. perfumerflavorist.com To drive the reaction to completion, the water formed during the reaction is typically removed. perfumerflavorist.com

Another significant research avenue is transesterification, where one ester is converted into another by reacting it with an alcohol. wikipedia.orglibretexts.org For instance, methyl 3-cyclohexylpropionate can be transesterified with allyl alcohol to produce Allyl 3-cyclohexylpropanoate. perfumerflavorist.com This process can be catalyzed by substances like calcium carbonate. perfumerflavorist.com The starting materials for these syntheses can themselves be derived from other compounds; for example, 3-cyclohexylpropionic acid can be produced via the hydrogenation of cinnamic acid. perfumerflavorist.com The study of various catalysts, such as platinum, palladium, and ruthenium on carbon supports, for these hydrogenation reactions is also an active area of investigation. perfumerflavorist.com These synthetic strategies showcase the practical application of fundamental organic chemistry principles to produce commercially important molecules.

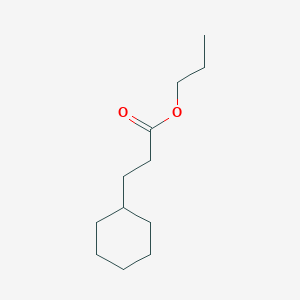

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

propyl 3-cyclohexylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHKCGDZSIWOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937141 | |

| Record name | Propyl 3-cyclohexylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16595-06-5 | |

| Record name | NSC71482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl 3-cyclohexylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Propyl 3 Cyclohexylpropanoate and Analogues

Classical Esterification and Transesterification Approaches

Traditional methods for synthesizing propyl 3-cyclohexylpropanoate rely on well-established reactions such as direct esterification and transesterification, as well as the preparation of the necessary saturated precursors through hydrogenation.

Direct Esterification of 3-Cyclohexylpropanoic Acid Precursors

The most direct route to this compound is the Fischer-Speier esterification of 3-cyclohexylpropanoic acid with propanol (B110389). This equilibrium-limited reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction. google.com The reactivity of the alcohol and the steric hindrance of the carboxylic acid are crucial factors influencing the reaction rate and yield. ceon.rs For instance, the esterification of propanoic acid with various alcohols has shown that increasing the carbon chain length of the alcohol can increase the conversion rate. ceon.rs To achieve high yields, an excess of one reactant, often the alcohol, is used, or water is removed azeotropically. google.com

A study on the esterification of propanoic acid with 1-propanol (B7761284) using sulfuric acid as a catalyst demonstrated that a maximum yield of 96.9% could be achieved at 65°C with a 1:10 molar ratio of acid to alcohol. ceon.rs Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI·HCl) can also be used to facilitate the formation of amide bonds, a related reaction, which suggests their potential utility in esterification under milder conditions.

Table 1: Representative Conditions for Direct Esterification

| Carboxylic Acid | Alcohol | Catalyst | Temp. (°C) | Molar Ratio (Acid:Alcohol) | Yield (%) |

| Propanoic Acid | 1-Propanol | H₂SO₄ | 65 | 1:10 | 96.9 ceon.rs |

| 3-Phenylpropanoic Acid | Ethanol | Zwitterionic Sulfonic Acid | 90 | 1:1.7 | - |

| 3-Cyclohexylpropanoic Acid | Allyl Alcohol | p-Toluenesulfonic Acid | Reflux | - | - |

Data compiled from various studies on esterification reactions.

Transesterification Reactions with Propyl Alcohol

Transesterification offers an alternative pathway where an existing ester, such as methyl 3-cyclohexylpropanoate, is reacted with propanol to yield the desired propyl ester. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com Base-catalyzed transesterification, using an alkoxide like sodium propoxide, is often faster. To shift the equilibrium towards the product, propanol is typically used in large excess as the solvent. masterorganicchemistry.com

In a documented synthesis of allyl-3-cyclohexylpropionate, the methyl ester of 3-cyclohexylpropionic acid was transesterified with allyl alcohol. perfumerflavorist.comperfumerflavorist.com The reaction was catalyzed by calcium carbonate, and the equilibrium was shifted by removing the resulting methanol (B129727) as an azeotrope with cyclohexane (B81311), leading to a 100% conversion of the starting methyl ester. perfumerflavorist.com While specific data for the transesterification with propanol is not detailed, the principles are directly applicable. Organotin compounds have also been noted as efficient catalysts for related transesterification reactions. smolecule.com

Hydrogenation of Unsaturated Precursors (e.g., Cinnamic Acid Derivatives) to Cyclohexylpropanoic Acid Structures

The precursor, 3-cyclohexylpropanoic acid or its esters, is commonly synthesized by the hydrogenation of aromatic precursors like cinnamic acid or its esters. perfumerflavorist.com This process involves the saturation of both the alkene double bond and the aromatic ring. Various catalysts, including palladium, platinum, and ruthenium on carbon supports (Pd/C, Pt/C, Ru/C), are effective for this transformation. perfumerflavorist.comperfumerflavorist.com

For example, the hydrogenation of methyl cinnamate (B1238496) to produce methyl cyclohexylpropionate has been successfully carried out using a palladium on activated carbon catalyst. google.com The reaction, performed at elevated temperatures (160-170°C) and pressures (20 bar), resulted in a high purity (>99.5%) product with a yield of approximately 99%. google.com Similarly, hydrogenation of cinnamic acid over a 5% Ru/C catalyst can yield cyclohexylpropanoic acid. researchgate.net A patented method describes the hydrogenation of crude cinnamate solution using a ruthenium on carbon catalyst at 125°C and 2 MPa of H₂ to achieve a total yield of 90–92.5%. vulcanchem.com

Advanced Catalytic Syntheses

Modern synthetic chemistry offers more sophisticated and selective methods for ester synthesis, including advanced catalytic hydrogenation and chemoenzymatic approaches.

Palladium-Catalyzed Hydrogenation Techniques

Palladium-based catalysts are highly effective for the hydrogenation of aromatic rings. jst.go.jp Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for reducing various functional groups under neutral conditions. jst.go.jp However, the activity of Pd/C can vary depending on the source and preparation of the activated carbon support. jst.go.jp

Studies have shown that Pd/C can effectively hydrogenate both the C=C double bond and the aromatic ring in cinnamic acid. researchgate.net In the synthesis of methyl cyclohexylpropionate from methyl cinnamate, a 5% Pd/C catalyst was used under 20 bar of hydrogen pressure at 160-170°C, demonstrating the robustness of this method for industrial applications. google.com More advanced palladium catalysts can offer chemoselectivity, allowing for the reduction of specific functional groups while preserving others, such as benzyl (B1604629) esters or N-Cbz protecting groups. organic-chemistry.org

Table 2: Comparison of Catalysts for Cinnamic Acid/Ester Hydrogenation

| Precursor | Catalyst | Temperature (°C) | Pressure (MPa) | Product | Yield (%) |

| Cinnamic Acid | 5% Pd/C | 220 | 6.89 | Cyclohexylpropanoic Acid | - |

| Methyl Cinnamate | 5% Pd/C | 160-170 | 2.0 | Methyl Cyclohexylpropionate | ~99 google.com |

| Cinnamic Acid | 5% Ru/C | 220 | 6.89 | Cyclohexylpropanoic Acid, etc. | - |

| Cinnamate Solution | Ru/C | 125 | 2.0 | 3-Cyclohexylpropanoic Acid | 90-92.5 vulcanchem.com |

Data highlights the conditions and outcomes for the hydrogenation of cinnamic acid derivatives to their saturated cyclohexyl counterparts.

Chemoenzymatic Methods and Dynamic Kinetic Resolution in Related Amino Esters

Chemoenzymatic synthesis combines chemical and enzymatic steps to produce target molecules with high selectivity and under mild conditions. Lipases are particularly versatile enzymes for ester synthesis, capable of catalyzing esterification and transesterification reactions, often in non-aqueous solvents like ionic liquids. nih.govresearchgate.netanalis.com.my For example, propyl caffeate has been synthesized with a 98.5% yield via lipase-catalyzed transesterification of methyl caffeate with 1-propanol. nih.govresearchgate.net This approach highlights the potential for high-yield synthesis of other propyl esters under optimized, mild conditions.

Dynamic Kinetic Resolution (DKR) is a powerful technique that combines a rapid racemization of the starting material with an enantioselective reaction, allowing for the theoretical conversion of 100% of a racemic mixture into a single enantiomer of the product. dicp.ac.cn This method is particularly valuable for producing chiral compounds. The process typically involves a metal catalyst for racemization and an enzyme (like a lipase) for the kinetic resolution. researchgate.net While direct DKR of this compound is not commonly cited, the principle is well-established for related structures like β-amino esters. researchgate.net In such systems, a palladium catalyst racemizes the β-amino ester, while a lipase (B570770), such as Candida antarctica lipase A (CALA), selectively acylates one enantiomer, leading to a high yield and high enantiomeric excess of the desired product. researchgate.net This advanced methodology demonstrates the potential for creating stereochemically pure analogues of cyclohexylpropanoate esters.

Dual Photoredox/Nickel Catalysis for Functionalization of Cyclohexyl-Containing Substrates

The combination of photoredox catalysis with nickel catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netwiley.com This dual catalytic system allows for the generation of radical intermediates from stable precursors, which can then participate in cross-coupling reactions. nih.gov

The process typically involves an iridium or ruthenium-based photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) with a suitable substrate, such as an alkylsilicate, to generate an alkyl radical. researchgate.netacs.org This radical is then captured by a low-valent nickel complex. The resulting organonickel intermediate undergoes further reaction steps, such as oxidative addition and reductive elimination, to form the final cross-coupled product. nih.gov This strategy has been successfully applied to the three-component carbofunctionalization of alkenes, where alkyl groups and aryl groups are added across a double bond. wiley.com

For substrates containing a cyclohexyl group, such as triethylammonium (B8662869) cyclohexylbis(catecholato)silicate, this method allows for their coupling with a wide array of aryl and heteroaryl bromides. acs.org The reaction proceeds at ambient temperature and avoids the need for strong bases, demonstrating broad functional group tolerance. researchgate.netacs.org

Table 1: Example of Photoredox/Nickel Dual-Catalyzed Cross-Coupling

| Component | Role | Example Reagent |

|---|---|---|

| Alkyl Precursor | Radical Source | Triethylammonium cyclohexylbis(catecholato)silicate |

| Coupling Partner | Electrophile | 4-Bromobenzonitrile |

| Photocatalyst | SET Agent | Iridium-based complex (e.g., Ir(ppy)₃) |

| Cross-Coupling Catalyst | Main Cycle Catalyst | Nickel complex (e.g., Ni(DME)Br₂) with ligand |

| Light Source | Energy Input | Visible Light (e.g., Blue LED) |

This methodology enables the synthesis of complex molecules containing a functionalized cyclohexyl moiety, pivotal for creating analogues of this compound. researchgate.netrsc.org

Radical Cyclization Strategies in Cyclohexyl-Substituted Systems

Radical cyclization is a fundamental transformation in organic synthesis for constructing cyclic molecules from acyclic precursors. wikipedia.org These reactions are typically fast and selective, proceeding through a sequence of radical generation, intramolecular cyclization onto a multiple bond, and termination. wikipedia.org

In systems containing a cyclohexyl substituent, the stereochemical outcome of the cyclization can be influenced by the existing ring. Studies on the diastereofacial selectivity of reactions involving substituted cyclohexyl radicals have shown that the conformation of the cyclohexyl ring directs the approach of the reacting species. acs.org For instance, in 6-hexenyl radical substrates, substituents can affect the stability of the transition state, influencing whether a 5-exo or 6-endo cyclization is preferred. wikipedia.org Alkyl substituents on the precursor chain often enhance the selectivity for 5-exo closure. wikipedia.org

A powerful application of this strategy is metalloradical catalysis, where cobalt(II) complexes can activate diazo compounds to generate α-metalloalkyl radicals. nih.gov These intermediates can then undergo an intramolecular C-H alkylation, providing a novel pathway for radical cyclization that works with saturated C-H bonds, allowing for the construction of valuable five-membered rings like chiral pyrrolidines from open-chain precursors. nih.gov

Phase-Transfer Catalysis in Ester Synthesis

Phase-transfer catalysis (PTC) is a highly effective technique for synthesizing esters under mild conditions, offering high yields and selectivity. mdpi.com The methodology is particularly advantageous for reactions involving a salt of a carboxylic acid and an alkyl halide, which are immiscible. The catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the carboxylate anion from the aqueous phase (or solid phase) to the organic phase where the reaction occurs. mdpi.comknust.edu.gh

The general process for a phase-transfer catalyzed esterification is as follows:

The anion of a carboxylic acid (e.g., sodium 3-cyclohexylpropanoate) forms an ion pair with the cation of the phase-transfer catalyst. mdpi.com

This ion pair is sufficiently lipophilic to be transferred from the aqueous or solid phase into the organic phase. mdpi.com

In the organic phase, the carboxylate anion reacts with an alkylating agent (e.g., propyl bromide) via nucleophilic substitution to form the ester, this compound. mdpi.comphasetransfercatalysis.com

This method avoids the harsh conditions and reversible nature of traditional acid-catalyzed esterification. mdpi.comphasetransfercatalysis.com

Table 2: Common Phase-Transfer Catalysts for Esterification

| Catalyst Name | Abbreviation |

|---|---|

| Tetrabutylammonium Bromide | TBAB |

| Tetrahexylammonium Bromide | THAB |

| Benzyltriethylammonium Bromide | BTEAB |

The choice of catalyst can influence the reaction rate, with more lipophilic catalysts often showing greater efficacy. mdpi.comtandfonline.com

Multi-Step Synthesis of Complex Architectures Incorporating the this compound Moiety

The 3-cyclohexylpropanoate structure serves as a valuable building block for the assembly of more complex and functionally diverse molecules, including bioactive compounds and materials.

Synthesis of β-Amino Esters Featuring Cyclohexylpropanoate Structures

Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers synthesized through the Michael addition of an amine to a diacrylate ester. frontiersin.orgnih.gov By analogy, β-amino esters featuring the cyclohexylpropanoate structure can be synthesized. One approach involves the photocatalytic three-component radical relay coupling of alkenes, alkyl formates, and oxime esters, which provides a direct route to β-amino esters under mild conditions. rsc.org

More specific to the cyclohexylpropanoate structure, research has been conducted on the synthesis of ester derivatives of (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid. researchgate.net These compounds, which include methyl, ethyl, n-propyl, and n-butyl esters, are synthesized and investigated for their biological potential. The synthesis involves variations in the alkyl groups of the ester moiety to modulate properties like lipophilicity. researchgate.net

Integration into Macrocyclic Systems for Conformational Studies

The 3-cyclohexylpropanoate moiety can be incorporated into macrocyclic structures to create compounds with pre-organized conformations for specific binding interactions. nih.gov This is particularly relevant in drug design, where macrocyclization can enhance binding affinity, selectivity, and metabolic stability. nih.gov

For example, macrocyclic inhibitors of norovirus 3CL protease have been designed where the P1 glutamine residue side chain is tethered to the P3 residue. nih.gov In the synthesis of these complex molecules, amino acid derivatives such as (L)-cyclohexyl alanine (B10760859) methyl ester (a close analogue of an amino-substituted 3-cyclohexylpropanoate) are used as key building blocks. osti.gov The synthesis involves coupling this building block with other peptide fragments, followed by a macrolactamization or a copper-catalyzed azide-alkyne cycloaddition to form the final macrocycle. nih.gov The conformation of these macrocycles is then studied using high-field NMR and X-ray crystallography to understand how ring size and structure impact their biological activity. nih.gov

Preparation of Organometallic Derivatives from 3-Cyclohexylpropanoic Acid (e.g., Organotin(IV) Carboxylates)

3-Cyclohexylpropanoic acid can serve as a ligand for the synthesis of organometallic complexes. researchgate.netnbu.ac.in A notable example is the preparation of organotin(IV) carboxylates. These derivatives are synthesized by reacting the sodium salt of 3-cyclohexylpropanoic acid with di- or tri-organotin(IV) chlorides in an appropriate solvent. researchgate.net

The reaction yields various organotin(IV) derivatives, such as R₃SnL and R₂SnL₂, where L is the 3-cyclohexylpropanoate anion and R can be groups like methyl, butyl, or phenyl. researchgate.net Spectroscopic characterization using infrared (IR) and nuclear magnetic resonance (NMR) is crucial for elucidating the structure and coordination mode of these complexes. researchgate.netasianpubs.org

Table 3: Spectroscopic Data for an Example Organotin(IV) 3-Cyclohexylpropanoate Derivative

| Technique | Observation | Interpretation |

|---|---|---|

| IR Spectroscopy | The difference (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the carboxylate group (COO) is analyzed. | A large Δν value suggests a monodentate coordination of the carboxylate ligand, while a smaller value indicates bidentate or bridging coordination. researchgate.netasianpubs.org |

| ¹H NMR Spectroscopy | Signals for the cyclohexyl and alkyl-tin protons are observed with characteristic chemical shifts and coupling constants. | Confirms the presence of both the 3-cyclohexylpropanoate ligand and the organotin moiety. researchgate.net |

| ¹¹⁹Sn NMR Spectroscopy | The chemical shift provides information about the coordination number of the tin atom. | Penta-coordinated tin atoms in the solid state often show different chemical shifts compared to tetra-coordinated tin in solution. researchgate.net |

These organometallic derivatives have been investigated for their potential biological activities. researchgate.netresearchgate.net

Elaboration into Diamine-N,N'-di-2-(3-cyclohexyl)propanoic Acid Esters

The synthesis of diamine-N,N'-di-2-(3-cyclohexyl)propanoic acid esters involves a multi-step process, beginning with the creation of the core diamine dipropanoic acid, which is then esterified. These compounds are analogues of this compound and have been synthesized for various research applications, including the investigation of their biological activities. nih.govresearchgate.netacs.org

The general synthetic strategy involves the N-alkylation of a cyclohexyl-containing amino acid with a suitable dihaloalkane, followed by esterification of the resulting dicarboxylic acid. A key precursor for these syntheses is (S)-2-amino-3-cyclohexylpropanoic acid.

One documented synthesis is that of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid (1a). nih.gov This is achieved through the reaction of (S)-2-amino-3-cyclohexylpropanoic acid with 1,3-dibromopropane. nih.gov The subsequent esterification to produce various dialkyl esters (1b-1e) is accomplished by reacting the synthesized acid with the corresponding absolute alcohol in the presence of thionyl chloride. nih.gov This method has been successfully applied to produce a range of esters, including methyl, ethyl, n-propyl, and n-butyl esters. nih.govgoogleapis.com

A similar methodology is employed for the synthesis of the ethylenediamine (B42938) analogues. For instance, (S,S)-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid dihydrochloride (B599025) and its corresponding dimethyl and diethyl ester dihydrochlorides have been synthesized and characterized. acs.org These syntheses confirm the versatility of the N-alkylation and subsequent esterification approach for producing a library of these complex diamine esters. acs.orgresearchgate.net The resulting esters are often isolated as dihydrochloride salts. acs.org

The following table summarizes the synthesis of various diamine-N,N'-di-2-(3-cyclohexyl)propanoic acid esters based on published research findings.

Table 1: Synthesis of Diamine-N,N'-di-2-(3-cyclohexyl)propanoic Acid Esters

| Product | Starting Materials | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| (S,S)-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoate dimethyl ester dihydrochloride | (S,S)-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid, Methanol | Thionyl Chloride | 63.00 | acs.org |

| (S,S)-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoate diethyl ester dihydrochloride | (S,S)-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid, Ethanol | Thionyl Chloride | 41.42 | acs.org |

Research has also been conducted on metal complexes of these ester ligands. For example, gold(III) complexes have been synthesized with a series of (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate esters, including methyl, ethyl, n-propyl, n-butyl, iso-butyl, and iso-amyl esters, highlighting the accessibility of a broad range of these compounds for further chemical elaboration. ceon.rs

Chemical Reactivity and Mechanistic Investigations of Propyl 3 Cyclohexylpropanoate

Ester Hydrolysis and Biotransformation Pathways in Related Esters

The hydrolysis of esters, including propyl 3-cyclohexylpropanoate, is a fundamental reaction that can be catalyzed by either acids or bases. lumenlearning.comsavemyexams.com

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric or sulfuric acid, and an excess of water, esters undergo reversible hydrolysis to yield a carboxylic acid and an alcohol. lumenlearning.comchemguide.co.uk For this compound, this would result in 3-cyclohexylpropanoic acid and propanol (B110389). The reaction is the reverse of esterification. vvc.edu

Alkaline Hydrolysis (Saponification): When heated with a dilute alkali like sodium hydroxide (B78521), esters undergo an irreversible reaction to produce a carboxylate salt and an alcohol. savemyexams.comchemguide.co.uk This process, known as saponification, is advantageous for its completeness and the ease of separating the products. chemguide.co.uk

Biotransformation studies on related compounds offer insights into the potential metabolic fate of this compound. For instance, research on the biodegradation of cyclohexane (B81311) has identified 3-cyclohexylpropionate as a metabolite, suggesting that the degradation pathway of such alicyclic compounds can be similar to that of n-alkanes. researchgate.net Furthermore, studies on (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid esters have shown that they can be metabolized, with one of the key metabolites being the substituted propanoic acid. researchgate.net Certain yeast species, like Candida and Trichosporon, are capable of degrading cyclohexane to cyclohexanol (B46403) and then to cyclohexanone. researchgate.net

Hydrogenation Kinetics and Stereoselectivity

The hydrogenation of esters is a significant transformation, and studies on related structures provide valuable information. For instance, the hydrogenation of propyl acetate (B1210297) over bifunctional metal-acid catalysts like Pt-FAU has been shown to be significantly faster than with other metals. wiley.com The reaction can proceed through hydrogenation and hydrogenolysis pathways to form ethers and alcohols. wiley.com

Stereoselectivity is a critical aspect of hydrogenation, particularly for complex molecules. Research on the asymmetric hydrogenation of α-amino-β-keto esters has demonstrated that substrates with a cyclohexyl group can achieve high diastereoselectivities and enantioselectivities. wiley.com The choice of catalyst and reaction conditions, such as solvent and temperature, plays a crucial role in determining the stereochemical outcome. wiley.com For example, using a nickel–chiral-bisphosphine complex has proven effective for the anti-selective asymmetric hydrogenation of these esters. wiley.com Similarly, iridium complexes with pyridine-based P,N ligands have been used for the successful hydrogenation of purely alkyl-substituted olefins, such as those containing a cyclohexyl group. escholarship.orgnih.gov

Racemization Mechanisms in Structurally Related Chiral Amino Esters

The potential for racemization during chemical transformations is a significant consideration, especially in the synthesis of chiral molecules. While direct studies on the racemization of this compound are not prevalent, research on related chiral amino esters provides mechanistic insights.

The racemization of α-substituted carboxylic esters can occur during alkaline hydrolysis, where the racemization of the ester often precedes saponification. rsc.org This is thought to involve the formation of a sodio-derivative of the ester. rsc.org In peptide synthesis, the coupling of amino acid esters can also lead to racemization, particularly with amino acids like proline that have a strong nucleophilic nitrogen atom. tandfonline.com The degree of racemization can be influenced by the solvent, with more polar solvents like DMF sometimes leading to increased racemization compared to less polar ones like methylene (B1212753) chloride. tandfonline.com

For α-amino acid esters, direct N-alkylation with alcohols using a ruthenium-based catalyst has been developed as a method that retains a high degree of stereochemical integrity, avoiding significant racemization. d-nb.info However, the corresponding amino amides were found to be more prone to racemization under the same conditions. d-nb.info Processes for the racemization of optically active carboxylic acids and their esters have been developed, involving heating in an aqueous solution, which can be catalyzed by a tertiary amine. google.com

Radical Reaction Pathways and Decarboxylative Cross-Couplings

Recent advancements in photoredox catalysis have opened up new avenues for the reaction of carboxylic acid derivatives, including esters. beilstein-journals.orgbeilstein-journals.org These methods often involve the generation of radical intermediates under mild conditions using visible light. beilstein-journals.org

One significant application is in decarboxylative cross-coupling reactions. By converting a carboxylic acid to a redox-active ester, such as an N-hydroxyphthalimide (NHPI) ester, it can be used as a surrogate for an alkyl halide in nickel-catalyzed cross-coupling reactions with aryl zinc reagents. acs.orgnih.gov This strategy has been successfully applied to a broad range of carboxylic acids, including those with cyclohexyl groups. acs.orgnih.gov

The general mechanism for these photoredox-catalyzed reactions involves a photocatalyst that, upon excitation by light, initiates a single-electron transfer (SET) process. nih.gov In the case of NHPI esters, this can lead to the formation of an alkyl radical through decarboxylation, which can then participate in various bond-forming reactions. nih.govresearchgate.net Dual photoredox and nickel catalysis has been employed for the cross-coupling of aliphatic carboxylic acids with vinyl halides and for the synthesis of esters from organic halides and oxalates. princeton.educhinesechemsoc.org

Electrochemical Transformations and Redox Processes

Electrochemical methods offer an alternative approach to generating radical intermediates for synthetic transformations. whiterose.ac.uk Both oxidative and reductive processes can be employed to initiate radical reactions without the need for chemical reagents, making it an environmentally benign approach. whiterose.ac.uk

Studies on Pt(IV) complexes with ligands derived from (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid esters have utilized cyclic voltammetry to investigate their redox behavior. researchgate.net These studies revealed that the complexes undergo two successive one-electron reduction steps, leading to the loss of axial ligands. researchgate.net The reduction potentials were found to be influenced by the length of the alkyl ester group. researchgate.net

While specific electrochemical studies on this compound are limited, the principles from related systems are applicable. For instance, dual photoredox and nickel catalysis has been used in the enantioselective three-component carboarylation of alkenes, where a derivative, tert-butyl (R)-2-(4-cyanophenyl)-3-cyclohexylpropanoate, was synthesized. rsc.org

Catalytic Reaction Mechanisms in Dual Metal Systems

Dual metal catalytic systems have emerged as a powerful tool in organic synthesis, enabling transformations that are difficult to achieve with a single catalyst. researchgate.netprinceton.edu These systems often involve the synergistic action of a photoredox catalyst and a transition metal catalyst, such as nickel or copper. princeton.edu

In the context of ester chemistry, dual photoredox/nickel catalysis has been instrumental in developing methods for the synthesis of ketones from carboxylic acid esters and for the cross-coupling of organic halides with oxalates to form esters. researchgate.netchinesechemsoc.orgchemrxiv.org A common mechanistic feature is the generation of a catalytically active Ni(0) species through a single-electron transfer from a photoreductant. researchgate.net This Ni(0) can then engage in catalytic cycles involving oxidative addition and reductive elimination. princeton.edu

Dual Ru(II)/Cu(I)-metallaphotoredox catalysis has been investigated computationally for C(sp3)–N cross-coupling reactions of alkyl redox-active esters. acs.org The proposed mechanism involves the generation of a cyclohexyl radical via single electron transfer, followed by a series of steps involving the copper catalyst to form the final product. acs.org Similarly, bifunctional catalysts containing both metal nanoparticles and Brønsted acid sites have been used for the reduction of esters, where the reaction involves steps occurring on both types of active sites. wiley.comresearchgate.net The identity of the metal plays a crucial role in the rates and selectivities of these reactions. wiley.com

Spectroscopic and Analytical Characterization Methodologies for Propyl 3 Cyclohexylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of propyl 3-cyclohexylpropanoate. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the protons of the propyl group and the cyclohexyl ring exhibit characteristic chemical shifts. The protons on the carbon adjacent to the ester oxygen (the propyl group) are typically shifted downfield to the range of 3.7-4.1 ppm. orgchemboulder.com The protons on the carbon adjacent to the carbonyl group are found at approximately 2.0-2.2 ppm. orgchemboulder.com The numerous protons of the cyclohexyl ring would appear as a complex multiplet, typically in the upfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the ester functional group shows a characteristic resonance in the downfield region of the spectrum. The carbons of the propyl and cyclohexyl groups also have distinct chemical shifts, allowing for a complete assignment of the carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| a | ~0.9 (triplet) | ~10 |

| b | ~1.6 (sextet) | ~22 |

| c | ~4.0 (triplet) | ~66 |

| d | ~2.2 (triplet) | ~34 |

| e | ~1.5 (multiplet) | ~33 |

| f | ~0.9-1.8 (multiplet) | ~26, 33 |

| g | ~0.9-1.8 (multiplet) | ~26 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary slightly based on experimental conditions and solvent.

Mass Spectrometry (MS) Applications in Characterization and Quantification

Mass spectrometry is an indispensable tool for confirming the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique widely used for the analysis of volatile and semi-volatile compounds like this compound, particularly in the flavor and fragrance industries. hplcvials.comacs.org The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a molecular fingerprint of the compound. For this compound, the mass spectrum would likely show a molecular ion peak corresponding to its molecular weight (198.30 g/mol ), although it may be of low abundance. nih.gov More prominent peaks would correspond to characteristic fragment ions. The identification of unknown components is often achieved by comparing their mass spectra with those in extensive spectral libraries. sepscience.comwiley.com

For the analysis of less volatile compounds or for achieving very low detection limits, Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.govnih.gov UHPLC offers higher resolution and faster separation times compared to traditional HPLC. nih.gov

In UHPLC-MS/MS, the analyte is first separated by the UHPLC system and then introduced into the mass spectrometer. The first mass analyzer selects the molecular ion of the target compound, which is then fragmented in a collision cell. The second mass analyzer separates the resulting fragment ions. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity, making it ideal for trace analysis in complex matrices. nih.govuniupo.it While less common for a volatile compound like this compound, this technique would be invaluable if it were present in a complex, non-volatile matrix or if extremely low detection limits were required.

In the analysis of complex mixtures, specialized mass spectrometric techniques can provide unique advantages.

Ion Trap Mass Spectrometry (MS): Ion trap mass spectrometers can trap and accumulate ions, which enhances the signal-to-noise ratio. frtr.gov This capability is particularly useful for identifying and quantifying low-level components in a sample. frtr.govthermofisher.com When coupled with GC, GC/Ion Trap MS offers a compact and powerful tool for real-time, on-site analysis of volatile organic compounds. frtr.gov

Field Ionization (FI) Mass Spectrometry: Field ionization is a "soft" ionization technique that produces predominantly molecular ions with minimal fragmentation. caltech.eduslideshare.net This is highly advantageous for compounds where the molecular ion is weak or absent in conventional electron ionization (EI) mass spectra, simplifying spectral interpretation and confirming the molecular weight. caltech.eduuky.edu FI-MS is particularly useful for the analysis of volatile or vaporizable samples. caltech.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. alfa-chemistry.comyoutube.com The IR spectrum of this compound would exhibit characteristic absorption bands for the ester functional group.

A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the aliphatic ester. orgchemboulder.comlibretexts.org Additionally, two or more bands for the C-O stretching vibrations will appear in the 1300-1000 cm⁻¹ region. orgchemboulder.comquimicaorganica.org The presence of the cyclohexyl group would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at various lower frequencies. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | Stretch | 1750-1735 orgchemboulder.comlibretexts.org |

| C-O (Ester) | Stretch | 1300-1000 orgchemboulder.comquimicaorganica.org |

| C-H (Alkane) | Stretch | ~2960-2850 |

| C-H (Alkane) | Bend | ~1465-1375 |

X-ray Crystallography for Precise Solid-State Structure Determination of Related Derivatives

While X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure, its direct application to this compound, which is likely a liquid at room temperature, is not feasible. However, this technique could be applied to solid derivatives of 3-cyclohexylpropanoic acid or related esters. By analyzing the crystal structure of these related compounds, valuable insights into bond lengths, bond angles, and intermolecular interactions can be gained, which can be extrapolated to understand the conformational preferences of this compound.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing insight into its empirical and molecular formula. For this compound, this analysis is crucial for verifying its stoichiometric composition and ensuring the purity of synthesized batches. The analysis measures the percentage by weight of each element present in the compound, which can then be compared against the theoretical values calculated from its molecular formula.

The molecular formula for this compound is C₁₂H₂₂O₂. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), and oxygen (O). The molecular weight of this compound is 198.30 g/mol . nih.gov

The theoretical percentages of each element are as follows:

Carbon (C): (12 * 12.011 g/mol ) / 198.30 g/mol * 100% = 72.69%

Hydrogen (H): (22 * 1.008 g/mol ) / 198.30 g/mol * 100% = 11.18%

Oxygen (O): (2 * 15.999 g/mol ) / 198.30 g/mol * 100% = 16.13%

These theoretical values serve as a benchmark for experimental results obtained from elemental analysis instrumentation.

Detailed Research Findings

In practice, elemental analysis is typically performed using combustion analysis. A small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The resulting combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and measured. The amounts of these products are then used to calculate the original percentages of carbon and hydrogen in the sample. The percentage of oxygen is often determined by difference.

While specific experimental data for the elemental analysis of this compound is not extensively documented in publicly available literature, the expected results from such an analysis on a pure sample would closely align with the theoretical values. Any significant deviation between the experimental and theoretical percentages would suggest the presence of impurities or an incorrect structural assignment.

For instance, a lower than expected carbon percentage might indicate the presence of an inorganic impurity, while variations in both carbon and hydrogen could suggest residual solvents or starting materials from the synthesis process.

Below is an interactive data table summarizing the theoretical elemental composition of this compound. In a research or industrial setting, this table would be populated with experimental data to validate the compound's identity and purity.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 72.69 |

| Hydrogen | H | 1.008 | 22 | 22.176 | 11.18 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.13 |

| Total | 198.306 | 100.00 |

This analytical method, therefore, plays a critical role in the quality control and characterization of this compound, ensuring that it meets the required standards for any subsequent applications.

Computational and Theoretical Studies of Propyl 3 Cyclohexylpropanoate

Molecular Modeling Approaches

Molecular modeling encompasses a range of techniques that use the principles of theoretical chemistry and computer science to simulate and predict the behavior of molecules. These approaches are fundamental in understanding the three-dimensional structure and energetics of a molecule like Propyl 3-cyclohexylpropanoate.

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. It is particularly useful for analyzing the different spatial arrangements (conformations) of a molecule and their associated strain energies.

The conformational flexibility of this compound is primarily dictated by the cyclohexane (B81311) ring and the rotatable bonds of the propyl ester chain. The cyclohexane ring is not planar and exists in various conformations to relieve ring strain, which is a combination of angle strain, torsional strain, and steric strain. The most stable conformation is the chair form, which has a strain energy of approximately 0 kcal/mol as it minimizes both angle and torsional strain. fiveable.me Other higher-energy conformations include the boat, twist-boat, and half-chair forms.

Molecular mechanics calculations can be used to determine the relative energies of these conformations for the cyclohexyl moiety in this compound. These calculations would also consider the steric interactions between the propylpropanoate substituent and the axial and equatorial positions of the cyclohexane ring. The substituent is expected to preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. maricopa.edu

The strain energy of various cycloalkanes, which informs the conformational preference of the cyclohexyl group, is detailed in the table below.

| Cycloalkane | Ring Size | Strain Energy (kcal/mol) |

| Cyclopropane | 3 | 27.5 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane | 5 | 6.2 |

| Cyclohexane | 6 | 0 |

| Cycloheptane | 7 | 6.3 |

| Cyclooctane | 8 | 9.7 |

This table presents general strain energies for unsubstituted cycloalkanes to illustrate the stability of the cyclohexane ring. fiveable.memaricopa.edu

Furthermore, molecular mechanics can model the rotation around the single bonds of the propyl chain and the ester group, identifying the most stable rotamers by calculating the torsional and steric energies associated with different dihedral angles.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It provides a good balance between accuracy and computational cost, making it a popular tool for predicting a wide range of molecular properties.

For this compound, DFT calculations can be employed to understand its electronic properties and predict its reactivity. Key parameters that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are crucial for predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for understanding intermolecular interactions. For an ester like this compound, the carbonyl oxygen is expected to be an electron-rich site.

Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors such as chemical potential, hardness, and electrophilicity index, which provide quantitative measures of a molecule's reactivity. mdpi.com

The Steric and Electrostatic Alignment (SEAL) method is a computational technique used in quantitative structure-activity relationship (QSAR) studies. It is particularly useful for comparing a series of molecules and understanding how their three-dimensional steric and electrostatic properties relate to their biological activity or other properties.

The SEAL method works by aligning pairs of molecules to maximize their steric and electrostatic similarity. From these alignments, similarity scores can be calculated, which are then used to build a similarity matrix for a set of compounds. This matrix can be correlated with experimental data, such as binding affinities or sensory scores, to develop a 3D-QSAR model. acs.org

Although no specific SEAL studies on this compound have been published, this method could be applied to a series of related fragrance esters to understand the structural requirements for a particular scent profile. The model could reveal the importance of the size and shape of the cycloalkyl group or the length of the alkyl ester chain in determining the molecule's interaction with olfactory receptors.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties. These models are built by finding a correlation between calculated molecular descriptors and an experimentally determined property.

Lipophilicity is a crucial physicochemical property that influences a molecule's solubility, absorption, and transport properties. It is commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP). Chromatographic methods can also be used to determine lipophilicity, yielding parameters like the logarithm of the retention factor (logkW), the intercept of the linear portion of the logk vs. organic modifier concentration plot (φ0), and the chromatographic hydrophobicity index (CHI).

QSPR models can be developed to predict these lipophilicity parameters for series of compounds, including esters. researchgate.netresearchgate.net These models typically use a variety of molecular descriptors, such as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule.

A QSPR study on a set of fragrance and flavor compounds, which includes many esters, demonstrated the ability to predict their retention indices, a property related to lipophilicity. researchgate.net While a specific model for this compound is not available, the principles of QSPR suggest that its lipophilicity could be accurately predicted from its structural features.

The following table shows an example of a QSPR model for predicting the logP of a set of simple monomers, illustrating the types of descriptors that are often found to be significant.

| Descriptor | Description |

| Molecular Surface Area | The total surface area of the molecule. |

| Total Dipole Moment | A measure of the overall polarity of the molecule. |

| FPSA-3 | Fractional atom charge weighted partial positive surface area. |

This table is based on a QSPR study for predicting logP of various small organic molecules and serves as an example of the methodology. nih.gov

Quantitative Structure-Permeability (QSP) and Quantitative Structure-Retention Relationship (QSRR) models are specialized QSPR models that aim to predict the interaction of molecules with biological membranes or chromatographic stationary phases, respectively. These interactions are critical for understanding a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

QSRR models correlate molecular descriptors with chromatographic retention data, which can serve as an in vitro model for membrane partitioning. researchgate.netfarmaciajournal.com By analyzing the descriptors that contribute to the QSRR model, one can gain insights into the types of interactions (e.g., hydrophobic, polar, hydrogen bonding) that govern the compound's retention and, by extension, its interaction with biological membranes.

QSP models directly aim to predict the permeability of molecules across biological membranes. These models are often more complex and may incorporate descriptors related to size, shape, flexibility, and hydrogen bonding capacity.

For a molecule like this compound, QSP and QSRR analyses could predict its likelihood of passively diffusing across cell membranes. Descriptors related to its size (e.g., molecular weight, van der Waals volume), lipophilicity (logP), and polarity (e.g., polar surface area) would likely be important in such models. While no specific QSP or QSRR studies have been reported for this compound, research on other esters and volatile organic compounds has shown the utility of these approaches in predicting their behavior in biological and environmental systems. nih.gov

Investigation of Intermolecular Interactions and Binding Mechanisms

The sensory perception of an aroma compound like this compound is not solely determined by its molecular structure but is also heavily influenced by its interactions with its environment at a molecular level. This includes how it binds to olfactory receptors, the effects of the surrounding medium (solvent) on its stability and reactivity, and its interplay with other aroma molecules in a complex mixture. Computational and theoretical studies are instrumental in elucidating these intricate interactions.

Ligand-Target Interaction Modeling at Molecular Levels

The interaction between an odorant molecule (ligand) and an olfactory receptor (OR) is the foundational event of smell perception. While specific ligand-target interaction models for this compound are not extensively documented in publicly available research, the general principles of such modeling for esters and other aroma compounds are well-established through various computational techniques. nih.govnih.govherts.ac.uk

Computational modeling of ORs has become an indispensable tool for understanding their structure, ligand binding, and activation mechanisms. nih.gov These methods allow researchers to predict how a molecule like this compound might fit into the binding pocket of a receptor and the nature of the forces that stabilize this interaction. Key computational approaches include:

Homology Modeling: Since the experimental determination of OR structures is challenging, homology modeling is often used to build a three-dimensional model of a target receptor based on the known structure of a related protein. herts.ac.ukresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would explore how its cyclohexyl ring and ester group orient themselves within the binding site of a relevant OR.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, revealing the flexibility of both the ligand and the receptor and the stability of their interactions. nih.govhilarispublisher.com These simulations can help to understand the molecular basis for the potency of an odorant. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For aroma compounds, this can be used to predict the odor threshold or character based on molecular descriptors.

A competitive binding model suggests that the response of an olfactory receptor to a mixture of odorants is often nonlinear, with molecules competing for the same binding site. biorxiv.org This model can predict phenomena such as synergy and antagonism in receptor responses. biorxiv.org

Table 1: Computational Approaches in Olfactory Receptor Research

| Computational Technique | Description | Application to this compound (Hypothetical) |

|---|---|---|

| Homology Modeling | Creation of a 3D model of a target OR based on a known template structure. herts.ac.ukresearchgate.net | Building a model of an OR that may bind to fruity esters to provide a structural basis for further studies. |

| Molecular Docking | Prediction of the binding orientation of a ligand within a receptor's active site. | Determining the most likely binding pose of this compound in a modeled OR, identifying key amino acid residues involved in the interaction. |

| Molecular Dynamics (MD) Simulations | Simulation of the movement of atoms and molecules to study the dynamic behavior of the ligand-receptor complex. nih.govhilarispublisher.com | Assessing the stability of the predicted binding pose and observing conformational changes in the receptor upon binding of this compound. |

While these computational tools offer powerful insights, it is important to note that the specific olfactory receptors that bind to this compound and the precise nature of these interactions are yet to be fully elucidated through dedicated experimental and computational studies.

Solvent Effects on Chemical Reactivity and Stability

The chemical environment, particularly the solvent, can significantly influence the reactivity and stability of an ester like this compound. The most common reaction affecting the stability of esters is hydrolysis, which is the cleavage of the ester bond to form a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acids or bases. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the hydrolysis of an ester is a reversible reaction, meaning it does not proceed to completion. libretexts.org For this compound, this would result in the formation of 3-cyclohexylpropanoic acid and propanol (B110389). The reaction is essentially the reverse of Fischer esterification.

Base-Catalyzed Hydrolysis (Saponification): When an ester is heated with a base, such as sodium hydroxide (B78521), it undergoes saponification. youtube.com This reaction is irreversible and results in the formation of the salt of the carboxylic acid (e.g., sodium 3-cyclohexylpropanoate) and the corresponding alcohol (propanol). libretexts.orgyoutube.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. youtube.com

The stability of an ester in a given solvent is influenced by several factors:

Solvent Polarity: Polar solvents can stabilize the transition state of the hydrolysis reaction, potentially increasing the reaction rate.

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can interact with the ester's carbonyl oxygen, influencing its reactivity.

Dielectric Constant: The dielectric constant of the solvent affects the solvation of ions and polar molecules, which can play a role in the kinetics of hydrolysis. wikipedia.org

Table 2: Expected Influence of Solvent Properties on the Stability of this compound

| Solvent Property | Expected Effect on Stability | Rationale |

|---|---|---|

| High Polarity | Decreased stability | Stabilization of the polar transition state in hydrolysis, leading to a faster reaction rate. |

| Hydrogen Bond Donating Ability | Decreased stability | Solvation and stabilization of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. |

| Aprotic Nature | Increased stability | Lack of protons to catalyze hydrolysis and inability to effectively solvate the transition state. |

Perceptual Interactions and Synergy in Aroma Mixtures at a Chemical Level

The aroma of a complex mixture is rarely a simple sum of the aromas of its individual components. Instead, perceptual interactions such as synergy (enhancement) and antagonism (masking) occur. acs.org These interactions are crucial in determining the final perceived scent of products like perfumes and flavored beverages. While specific studies on the perceptual interactions of this compound are limited, research on similar fruity esters provides a framework for understanding its likely behavior in aroma mixtures. acs.orgmdpi.comnih.gov

Research on ester mixtures in beverages like Langjiu has demonstrated that most binary mixtures of key esters exhibit either additive or synergistic effects. mdpi.comnih.gov This means that the perceived intensity of the mixture is often greater than what would be expected from simply summing the intensities of the individual components. The omission of certain esters from a complex mixture can lead to a significant decrease in the perceived intensity of specific aroma attributes, even if the omitted ester was present at a sub-threshold concentration.

The interactions between esters and other classes of aroma compounds are also significant. For example, the fruity character of esters can be enhanced by the presence of certain other odorants at subthreshold levels. acs.org Conversely, other compounds can mask or suppress fruity notes. nih.gov

Applications and Research Perspectives in Organic Chemistry

Role as Synthetic Intermediates and Key Building Blocks in Multistep Syntheses

Propyl 3-cyclohexylpropanoate is primarily synthesized from its parent carboxylic acid, 3-cyclohexylpropionic acid. This acid is a versatile building block in organic synthesis and serves as the key precursor to a variety of esters known for their pineapple-like scents. fishersci.cagoogle.com The synthesis of this compound is a direct esterification of 3-cyclohexylpropionic acid with propanol (B110389), typically under acidic catalysis.

While the propyl ester itself is more of a final product in fragrance applications, its precursor, 3-cyclohexylpropionic acid, is a significant synthetic intermediate. sigmaaldrich.com It can be readily converted into other key building blocks, such as 3-cyclohexylpropionyl chloride, which is a more reactive species for acylation reactions. fishersci.ca The general synthetic pathway to obtain these esters involves the hydrogenation of cinnamic acid to form 3-phenylpropionic acid, followed by the hydrogenation of the aromatic ring to yield 3-cyclohexylpropionic acid. google.com This saturated acid is then esterified to produce various alkyl esters, including the propyl variant.

The synthetic accessibility of 3-cyclohexylpropionic acid allows it to be a foundational component in the preparation of various derivatives for research and industrial purposes. sigmaaldrich.com

Table 1: Synthesis and Precursors

| Compound Name | Role | Synthetic Method |

|---|---|---|

| 3-Cyclohexylpropionic acid | Key Intermediate/Precursor | Hydrogenation of cinnamic acid and subsequent ring hydrogenation. google.com |

| This compound | Target Molecule/Fragrance | Esterification of 3-cyclohexylpropionic acid with propanol. fishersci.ca |

Contributions to Catalysis and Reaction Development

The direct contributions of this compound to the development of new catalytic reactions are not extensively documented in scientific literature. Its role is predominantly that of a substrate in reactions rather than a component of a catalytic system.

There is currently no specific research available detailing the use of this compound as a substrate to define the scope and efficiency of dual catalytic systems. Research in this area often employs more common or structurally complex molecules to test the limits and applicability of new catalytic methods. A 2025 study on Cu/Ru relay catalysis for the synthesis of chiral α-amino δ-hydroxy acid derivatives, for instance, utilized a range of allylic alcohols, including those with cyclic alkyl groups, demonstrating the system's tolerance for such structures but did not include saturated esters like this compound as substrates. acs.org

Similarly, specific studies focused on ligand design where this compound acts as a key substrate to evaluate catalyst performance in stereoselective synthesis are not found in the current body of literature. Research in stereoselective reactions, such as cyclopropanation or Michael additions, tends to focus on substrates with specific electronic and structural features, like α,β-unsaturated esters or enol ethers, which are more amenable to asymmetric induction. nih.govunl.pt While stereoselective reactions on cyclohexyl-containing molecules are of significant interest, the research has centered on different types of esters, such as cyclohex-2-enyl esters in SN2′ reactions, rather than saturated propanoates. rsc.org

Structure-Activity Relationship (SAR) Studies in Analog Design and Optimization

Specific structure-activity relationship (SAR) studies focusing on this compound for analog design and optimization are not extensively published. However, the broader field of fragrance chemistry relies heavily on the principles of SAR to create novel scent molecules. The odor profile of an ester is determined by its molecular structure, including the length and branching of the alcohol and carboxylic acid chains, and the presence of cyclic moieties. nih.govresearchgate.net

For esters in the pineapple family of scents, it is understood that variations in the ester group (e.g., methyl, ethyl, propyl, allyl) and the carboxylic acid backbone can significantly alter the perceived aroma. perfumerflavorist.com For instance, the closely related allyl 3-cyclohexylpropionate is also noted for its strong, sweet, pineapple-like fragrance. perfumerflavorist.comthegoodscentscompany.com General SAR studies on aliphatic compounds show that odor quality can change dramatically with subtle structural modifications. researchgate.net It is through the synthesis and sensory evaluation of analogs like this compound that fragrance chemists can fine-tune scents, though detailed quantitative SAR data for this specific molecule remains proprietary or unpublished.

Academic Research in Flavor and Fragrance Chemistry (Focus on Molecular Basis)

The fruity and pleasant aromas of many esters make them a cornerstone of flavor and fragrance chemistry. internationalscholarsjournals.com The volatile nature of these compounds allows them to be easily detected by olfactory receptors, with their specific scent being a direct consequence of their molecular structure. internationalscholarsjournals.com

This compound is valued for its pineapple-like aroma and is part of a larger family of esters used to construct or modify fruity fragrance profiles. While natural pineapple aroma is a complex mixture of numerous volatile compounds, including various esters like ethyl hexanoate (B1226103) and methyl hexanoate, synthetic esters provide a way to create consistent and specific scent notes. nih.govbio-conferences.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 3-Cyclohexylpropionic acid |

| 3-Cyclohexylpropionyl chloride |

| 3-Phenylpropionic acid |

| Allyl 3-cyclohexylpropionate |

| Cinnamic acid |

| Cyclohexyl propionate (B1217596) |

| Ethyl hexanoate |

| Methyl hexanoate |

| Propanol |

Chemical Basis of Binary Interaction Effects of Aroma Compounds

While no direct studies on the binary aroma interactions of this compound are available, the behavior of other fruity and woody esters in mixtures provides a framework for understanding its potential effects. The perception of aroma compounds in a mixture is not merely the sum of its parts; complex interactions can lead to enhancement, suppression, or the emergence of entirely new scent profiles. oup.comnih.gov

The chemical basis for these interactions is multifaceted, involving both physicochemical phenomena at the receptor level and cognitive processing in the brain. oup.comnih.gov The interaction between two or more odorants can be categorized as follows:

Competitive Agonism/Antagonism: Different odorant molecules may compete for the same olfactory receptors. If this compound and another aroma compound bind to the same receptor, the perceived intensity and quality will depend on their relative concentrations and binding affinities. nih.gov

Non-competitive Interactions: One odorant might modulate the response of a receptor to another without directly competing for the binding site.

Formation of a New Perceptual Entity (Configural Perception): In some cases, a binary mixture is perceived as a completely new smell, distinct from its individual components. nih.gov The ratio of the components in the mixture is a critical factor in whether a configural or elemental perception occurs. nih.gov

Studies on binary mixtures of fruity esters, such as those found in wine, have shown that interactions can be additive or synergistic. acs.orgnih.gov For instance, the presence of one ester can enhance the floral and fruity characteristics of another compound, even when the first ester is at a sub-threshold concentration. acs.orgnih.gov Given the likely fruity and possibly waxy or green aroma profile of this compound, its interaction with other common fragrance components would be of significant interest to the perfumery industry.

Table 1: Theoretical Binary Aroma Interactions of this compound

| Interacting Compound Class | Potential Interaction Effect with this compound | Basis of Hypothesis |

| Fruity Esters (e.g., Ethyl Butyrate, Isoamyl Acetate) | Additive or synergistic enhancement of fruity notes. acs.orgnih.gov | Studies on wine odorants show that binary mixtures of fruity esters can lead to a more complex and enhanced fruit aroma. nih.gov |

| Floral Aldehydes (e.g., Citronellol) | Enhancement of sweet and floral characteristics. acs.org | Research indicates that esters can amplify the perceived sweetness and floral character of aldehydes. acs.org |

| Woody/Spicy Compounds (e.g., Guaiacol, Whisky Lactone) | Partial masking or blending to create a novel aroma profile. nih.gov | The interaction between fruity and woody notes can result in a more balanced and complex scent, with one component potentially dominating at certain concentrations. nih.gov |

This table is based on hypothesized interactions due to the lack of direct experimental data for this compound.

Environmental Chemical Analysis and Degradation Studies of Related Hydrocarbons

The environmental fate and analysis of this compound are not specifically documented. However, by examining research on related alicyclic hydrocarbons and synthetic esters, we can infer its likely behavior in the environment.

Analysis of Unresolved Complex Mixtures (UCMs) in Environmental Samples

Unresolved Complex Mixtures (UCMs) are a common feature in the gas chromatograms of weathered petroleum and environmental samples contaminated with hydrocarbons. wikipedia.orgtaylorandfrancis.com These UCMs appear as a broad "hump" and consist of a vast number of structurally complex and co-eluting compounds that are not resolved by standard gas chromatography (GC). core.ac.uk The composition of UCMs often includes branched and cyclic aliphatic and aromatic hydrocarbons. taylorandfrancis.comcore.ac.uk

Given its structure, this compound, if present in the environment as a result of industrial activity or as a component of synthetic lubricants, could potentially contribute to the UCM. lube-media.comopenpr.com Alicyclic hydrocarbons are a major component of crude oil and its refined products. taylorandfrancis.comwisdomlib.org The analysis of such complex mixtures is challenging and often requires advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS). core.ac.uk This method enhances separation by using two columns with different selectivities, allowing for the potential identification of individual components within the UCM. wikipedia.org While there is no direct evidence of this compound in environmental UCMs, its physicochemical properties suggest it would chromatograph in the region where UCMs are typically observed.

Identification of Chemical Degradation Products and Pathways

The environmental degradation of this compound would likely proceed through two primary mechanisms: hydrolysis of the ester bond and microbial degradation of the cyclohexyl and propionate moieties.

Ester Hydrolysis: The ester linkage is susceptible to hydrolysis, which would yield propanol and 3-cyclohexylpropanoic acid. The rate of this reaction is dependent on pH, temperature, and microbial activity. machinerylubrication.com

Biodegradation: The ultimate fate of the resulting degradation products would be microbial metabolism. Studies on the biodegradation of cyclohexyl derivatives in soil and water have identified several key pathways. For instance, N-cyclohexyldiazenium dioxide, a biocide containing a cyclohexyl group, has been shown to be completely metabolized by a defined soil bacterial community. asm.orgnih.gov The degradation of cyclohexanecarboxylic acid, a related compound, is known to proceed via pathways that link its catabolism to that of aromatic compounds.

The degradation of the 3-cyclohexylpropanoic acid portion would likely follow pathways established for other alkylcyclohexanes. This could involve initial oxidation of the side chain followed by beta-oxidation, eventually leading to the opening of the cyclohexane (B81311) ring. The degradation of the propyl portion would likely lead to the formation of propanol, which is readily biodegradable.

Research on synthetic ester lubricants, which share structural similarities with this compound, indicates that many are readily biodegradable. lube-media.comopenpr.comlube-media.com The rate and extent of biodegradation are influenced by the chemical structure, with branching and other features affecting the accessibility of the molecule to microbial enzymes. machinerylubrication.com

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective and Enantioselective Synthetic Pathways

The synthesis of Propyl 3-cyclohexylpropanoate traditionally involves the esterification of 3-cyclohexylpropanoic acid with propanol (B110389). Future research is poised to focus on developing more sophisticated stereoselective and enantioselective synthetic routes, which are crucial for applications where specific stereoisomers are required.

One promising approach involves the asymmetric hydrogenation of a suitable unsaturated precursor. For instance, the synthesis of 3-cyclohexylpropanoic acid can be achieved via the hydrogenation of cinnamic acid. google.com The development of chiral catalysts for this hydrogenation could afford enantiomerically enriched 3-cyclohexylpropanoic acid, which can then be esterified to produce chiral this compound.

Another avenue of exploration is the use of chiral auxiliaries. New cyclohexyl-based chiral auxiliaries have been developed for the enantioselective synthesis of α-hydroxy acids, demonstrating the potential for controlling stereochemistry in molecules containing a cyclohexane (B81311) ring. consensus.app Similar strategies could be adapted for the synthesis of chiral 3-cyclohexylpropanoic acid derivatives.

Biocatalysis also presents a powerful tool for enantioselective synthesis. Lipases, for example, are widely used for the kinetic resolution of racemic alcohols and acids, as well as for the enantioselective esterification and transesterification reactions. mdpi.com The enzymatic synthesis of flavor and fragrance esters is a well-established green alternative to traditional chemical methods. mdpi.comresearchgate.net Future work could involve screening for specific enzymes that can selectively produce a single enantiomer of this compound. A potential biocatalytic approach could involve the transesterification of a different ester of 3-cyclohexylpropanoic acid with propanol, catalyzed by an enantioselective lipase (B570770).